3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Overview
Description
Preparation Methods
The synthesis of NO-711 involves several steps, starting with the preparation of the key intermediate, 1-[2-[(diphenylmethylene)imino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride. This intermediate is then subjected to various reaction conditions to yield the final product. The industrial production methods for NO-711 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
NO-711 undergoes several types of chemical reactions, including:
Oxidation: NO-711 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms.
Substitution: NO-711 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NO-711 has a wide range of applications in scientific research, including:
Pharmacology: NO-711 is investigated for its anticonvulsant properties and its potential use in treating epilepsy and other seizure disorders.
Cognitive Disorders: Research has shown that NO-711 may have therapeutic potential for cognitive disorders and could improve normal cognitive functions.
Drug Development: NO-711 serves as a reference compound in the development of new drugs targeting GABA uptake mechanisms.
Mechanism of Action
NO-711 exerts its effects by inhibiting the GABA transporter-1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft. By inhibiting GAT-1, NO-711 increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity. This mechanism is particularly useful in controlling seizures and other neurological conditions .
Comparison with Similar Compounds
NO-711 is often compared with other GABA uptake inhibitors such as tiagabine hydrochloride and (S)-SNAP-5114. While all these compounds inhibit GABA uptake, NO-711 is unique due to its high selectivity and potency. It has a lower IC50 value compared to tiagabine hydrochloride, indicating higher efficacy at lower concentrations . Similar compounds include:
Tiagabine Hydrochloride: Another GABA uptake inhibitor used in the treatment of epilepsy.
(S)-SNAP-5114: A selective GABA uptake inhibitor with applications in neuroscience research.
NO-711’s ability to cross the blood-brain barrier and its potent inhibitory effects make it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNALWDRPKNJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166582 | |
Record name | NO-711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159094-94-7 | |
Record name | NO 711 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159094-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NO-711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NO-711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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